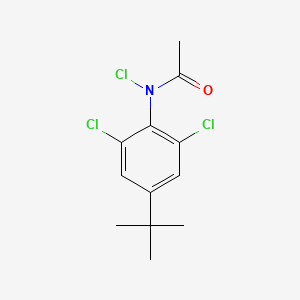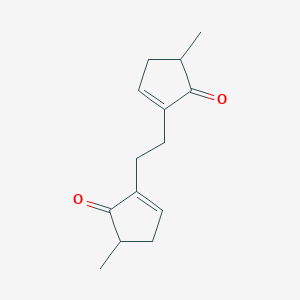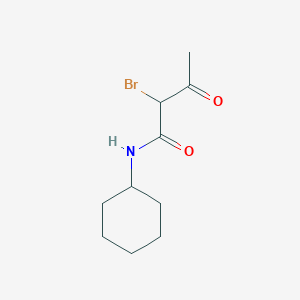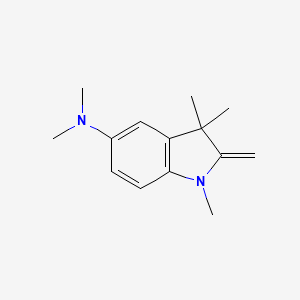
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate is an organic compound with the molecular formula C13H18O2 It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by its unique structure which includes an ethyl acetate group attached to the indene ring system
Métodos De Preparación
The synthesis of Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate typically involves the esterification of the corresponding alcohol with ethyl acetate. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency .
Análisis De Reacciones Químicas
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used. Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired transformation.
Aplicaciones Científicas De Investigación
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
Ethyl (2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate can be compared with other similar compounds such as:
2,3,3a,4,7,7a-Hexahydro-1H-indene: This compound shares the same indene core but lacks the ethyl acetate group, resulting in different chemical properties and reactivity.
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: This compound has a similar structure but with different functional groups, leading to variations in its chemical behavior and applications. The uniqueness of this compound lies in its specific combination of the indene core and the ethyl acetate group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
95351-36-3 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
ethyl 2-(2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C13H20O2/c1-2-15-13(14)9-10-7-11-5-3-4-6-12(11)8-10/h3-4,10-12H,2,5-9H2,1H3 |
Clave InChI |
CWGOEFSOUXCCPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CC2CC=CCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)



![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)

![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)

![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)



